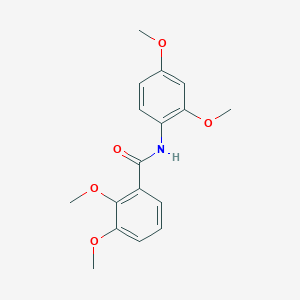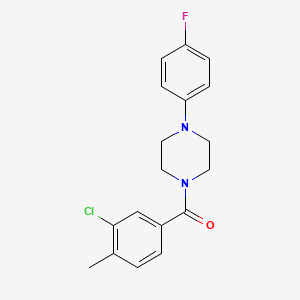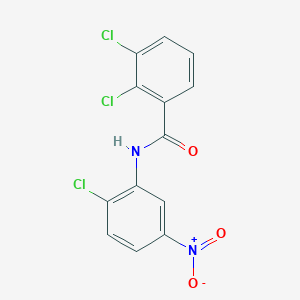![molecular formula C16H15N3O3S B5708801 N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B5708801.png)
N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide, also known as PBOX-15, is a compound that has recently gained attention in the scientific community due to its potential applications in cancer treatment. PBOX-15 is a small molecule that has been synthesized using various methods and has been shown to exhibit promising anti-cancer properties.
作用機序
The exact mechanism of action of N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide is not fully understood. However, it has been suggested that this compound inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Inhibition of topoisomerase II leads to DNA damage and cell death. This compound has also been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many cancer cells and is involved in tumor growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity in normal cells and tissues, making it a promising candidate for cancer treatment. However, it has been reported to cause mild gastrointestinal toxicity in animal studies. This compound has also been shown to cross the blood-brain barrier, which suggests its potential use in the treatment of brain tumors.
実験室実験の利点と制限
One advantage of using N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide in lab experiments is its high purity and yield. This allows for accurate and reproducible results. Another advantage is its low toxicity in normal cells and tissues, which allows for higher concentrations to be used in cancer cells. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use in cancer treatment.
将来の方向性
There are several future directions for the research of N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide. One direction is to investigate its potential use in combination with other chemotherapy drugs for the treatment of cancer. Another direction is to study its anti-inflammatory and anti-microbial properties for the development of new drugs. Additionally, further research is needed to fully understand its mechanism of action and to optimize its use in cancer treatment.
Conclusion
In conclusion, this compound is a promising compound that has shown potential in cancer treatment. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its use in cancer treatment.
合成法
N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide can be synthesized using various methods, including the reaction of N-methylbenzenesulfonamide with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid followed by N-methylation. Another method involves the reaction of N-methylbenzenesulfonamide with 3-phenyl-1,2,4-oxadiazole-5-carboxaldehyde followed by N-methylation. Both methods yield this compound with high purity and yield.
科学的研究の応用
N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide has been extensively studied for its anti-cancer properties. It has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis in various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. This compound has also been shown to enhance the effects of chemotherapy drugs, such as cisplatin and doxorubicin, in cancer cells. In addition to its anti-cancer properties, this compound has also been investigated for its anti-inflammatory and anti-microbial properties.
特性
IUPAC Name |
N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-19(23(20,21)14-10-6-3-7-11-14)12-15-17-16(18-22-15)13-8-4-2-5-9-13/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZGMZFHWDZDMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2,4-dichlorobenzyl)oxy]benzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone](/img/structure/B5708722.png)

![4-[(3-cyclohexylpropanoyl)amino]benzamide](/img/structure/B5708732.png)
![3-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5708740.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(2-methoxyphenyl)acetamide](/img/structure/B5708745.png)
![ethyl 5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B5708750.png)
![2-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]thio}acetamide](/img/structure/B5708754.png)
![3-[(2-hydroxy-5-nitrobenzylidene)amino]benzamide](/img/structure/B5708758.png)

![2-[(diphenylmethyl)thio]-1-methyl-1H-benzimidazole](/img/structure/B5708790.png)


